molecular formula C15H13ClOS B1597429 4-Chloro-4'-(ethylthio)benzophenone CAS No. 844885-04-7

4-Chloro-4'-(ethylthio)benzophenone

Cat. No.: B1597429
CAS No.: 844885-04-7
M. Wt: 276.8 g/mol
InChI Key: GVQMAJMFCOHUJE-UHFFFAOYSA-N
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Description

4-Chloro-4'-(ethylthio)benzophenone is an organosulfur compound known for its unique chemical structure, which combines both chlorobenzene and thioether functionalities. This compound has attracted interest due to its versatile applications in various scientific fields, including synthetic chemistry and materials science.

Preparation Methods

Synthetic routes and reaction conditions: One common method for synthesizing 4-Chloro-4'-(ethylthio)benzophenone involves the reaction of 4-chlorobenzoyl chloride with thioanisole in the presence of a base like potassium carbonate in a suitable solvent, such as acetonitrile. This reaction typically proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound under controlled conditions.

Industrial production methods: Industrial-scale production might use a similar approach but with optimized reaction conditions and reagents for scalability. Continuous flow reactors or batch processes can be employed to ensure consistent quality and yield. Advanced purification techniques, such as crystallization or column chromatography, are often used to isolate the final product.

Chemical Reactions Analysis

Types of reactions: 4-Chloro-4'-(ethylthio)benzophenone undergoes various chemical reactions, including:

  • Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

  • Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

  • Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols.

Common reagents and conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Primary amines or thiols in the presence of a base.

Major products formed:

  • Oxidation: 4-Chloro-4'-(ethylsulfinyl)benzophenone or 4-Chloro-4'-(ethylsulfonyl)benzophenone.

  • Reduction: 4-Chloro-4'-(ethylthio)benzhydrol.

  • Substitution: Varied depending on the nucleophile used, e.g., this compound derivatives.

Scientific Research Applications

4-Chloro-4'-(ethylthio)benzophenone has diverse applications:

  • Chemistry: It serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules.

  • Biology: Its derivatives may act as enzyme inhibitors or probes in biochemical studies.

  • Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The exact mechanism by which 4-Chloro-4'-(ethylthio)benzophenone exerts its effects varies based on its application. Generally, its reactivity is due to the presence of both electrophilic and nucleophilic sites within the molecule:

  • Molecular targets: Depending on the context, it can interact with various biological macromolecules or chemical reagents.

  • Pathways involved: Mechanistic pathways often involve nucleophilic attack, electrophilic addition, or oxidative processes.

Comparison with Similar Compounds

  • 4-Chlorobenzophenone: Lacks the thioether group.

  • 4'-Ethylthioacetophenone: Contains a thioether group but lacks the second aromatic ring.

  • 4-Chloro-4'-(methylthio)benzophenone: Similar structure with a methylthio instead of ethylthio group.

This compound stands out for its versatility and specific chemical properties that open avenues in diverse research and industrial fields.

Properties

IUPAC Name

(4-chlorophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQMAJMFCOHUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373931
Record name 4-Chloro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-04-7
Record name (4-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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